(1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene

Description

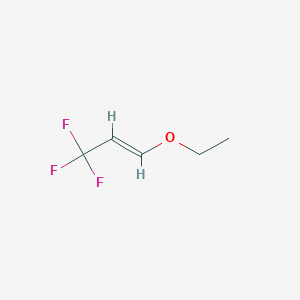

(1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene (C₅H₇F₃O) is a fluorinated olefin characterized by an ethoxy (-OCH₂CH₃) group at the 1-position and three fluorine atoms at the 3-position of the propene backbone. Its stereochemistry (E-configuration) ensures distinct reactivity and physical properties. For instance, (Z)-1-Methoxy-3,3,3-trifluoroprop-1-ene (C₄H₅F₃O) shares a similar trifluoropropene backbone but substitutes ethoxy with methoxy, highlighting the role of alkoxy groups in modifying reactivity and applications .

Properties

CAS No. |

126015-38-1 |

|---|---|

Molecular Formula |

C5H7F3O |

Molecular Weight |

140.10 g/mol |

IUPAC Name |

(E)-1-ethoxy-3,3,3-trifluoroprop-1-ene |

InChI |

InChI=1S/C5H7F3O/c1-2-9-4-3-5(6,7)8/h3-4H,2H2,1H3/b4-3+ |

InChI Key |

CXPDIKCBUPMVRN-ONEGZZNKSA-N |

SMILES |

CCOC=CC(F)(F)F |

Isomeric SMILES |

CCO/C=C/C(F)(F)F |

Canonical SMILES |

CCOC=CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene typically involves the reaction of ethyl vinyl ether with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl vinyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carbonyl compounds.

Reduction: Reduction reactions can yield the corresponding alkane or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

(1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The compound can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, depending on the specific conditions and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(1E)-1-Chloro-3,3,3-trifluoroprop-1-ene (C₃H₂ClF₃)

- Structure : Chlorine replaces the ethoxy group at the 1-position.

- Applications : Industrial insulation, spray foams, and refrigerated transport .

2-Bromo-3,3,3-trifluoroprop-1-ene (C₃H₂BrF₃)

Fluorine-Rich Analogs

(E)-1,3,3,3-Tetrafluoropropene (HFO-1234ze) (C₃H₂F₄)

Ether-Functionalized Analogs

(Z)-1-Methoxy-3,3,3-trifluoroprop-1-ene (C₄H₅F₃O)

- Structure : Methoxy (-OCH₃) instead of ethoxy.

- Applications : Intermediate in organic synthesis; priced at €637/25g (CymitQuimica) .

- Reactivity : Alkoxy groups enhance electrophilicity at the α-carbon, facilitating nucleophilic additions .

(E)-1,2-Dichloro-3,3,3-trifluoroprop-1-ene (C₃HCl₂F₃)

- Structure : Two chlorines at the 1- and 2-positions.

- Synthetic Utility: Base-mediated coupling with phenols yields β-trifluoromethyl vinyl ethers, critical in agrochemicals and pharmaceuticals .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1E)-1-Ethoxy-3,3,3-trifluoroprop-1-ene in laboratory settings?

- Methodology : Synthesis can be achieved via nucleophilic substitution or coupling reactions. For example, analogous trifluoropropene derivatives (e.g., chloro-trifluoropropene compounds) are synthesized using palladium-catalyzed cross-coupling or halogen-alkoxy exchange reactions under inert atmospheres . Post-synthesis purification typically involves fractional distillation or column chromatography. Structural verification should employ H/F NMR and GC-MS to confirm stereochemistry (E-configuration) and purity.

Q. How can the thermal stability of this compound be experimentally determined?

- Methodology : Use differential scanning calorimetry (DSC) to measure decomposition temperatures and enthalpy changes. Gas-phase thermochemistry data for related trifluoropropenes (e.g., standard enthalpies of formation) can be extrapolated using computational models like Gaussian or via bomb calorimetry . Compare results with literature values for analogous compounds (e.g., 3,3,3-trifluoropropene) to assess stability trends.

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodology : Follow OSHA and REACH guidelines for fluorinated alkenes. Use fume hoods, nitrile gloves, and gas-tight syringes to minimize inhalation or dermal exposure. First-aid measures for accidental exposure include immediate rinsing with water and medical consultation . Occupational exposure limits (OELs) should be monitored using real-time gas sensors.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodology : Combine multiple techniques:

- X-ray crystallography to unambiguously determine molecular geometry (e.g., bond angles and torsion) .

- High-resolution mass spectrometry (HRMS) to verify molecular ions and isotopic patterns.

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .

- For conflicting F NMR signals, variable-temperature NMR can assess dynamic effects like rotational barriers.

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

- Methodology : Simulate degradation under controlled conditions (e.g., UV irradiation, hydrolysis at varying pH). Use GC-MS or LC-QTOF to identify breakdown products (e.g., trifluoroacetic acid derivatives). Compare degradation kinetics with structurally similar compounds (e.g., 1-chloro-3,3,3-trifluoropropene) to infer mechanistic pathways . Computational tools like EPI Suite can predict half-lives and bioaccumulation potential.

Q. How can researchers address low reproducibility in synthetic yields across different batches?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading, solvent polarity).

- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.

- Impurity profiling : Employ HPLC with charged aerosol detection (CAD) to trace batch-specific contaminants (e.g., unreacted precursors) .

Q. What advanced techniques validate the compound’s electronic properties for applications in materials science?

- Methodology :

- Photoelectron spectroscopy (PES) : Measure ionization potentials to assess electron-withdrawing effects of the trifluoromethyl group.

- Cyclic voltammetry : Determine redox behavior in aprotic solvents (e.g., acetonitrile) .

- UV-Vis spectroscopy : Correlate absorption maxima with computational TD-DFT results to elucidate electronic transitions .

Data Analysis and Critical Evaluation

Q. How should researchers statistically analyze discrepancies in thermochemical datasets?

- Methodology : Apply multivariate regression to isolate variables (e.g., experimental conditions, instrumental calibration). Compare data with NIST Chemistry WebBook entries or peer-reviewed compilations . Use Bland-Altman plots to quantify systematic biases between studies.

Q. What strategies mitigate limitations in experimental designs for pollution monitoring (e.g., organic degradation during prolonged trials)?

- Methodology :

- Sample stabilization : Use cryogenic storage or antioxidant additives to inhibit degradation .

- Time-series analysis : Collect data at fixed intervals to model degradation kinetics.

- Robust controls : Include internal standards (e.g., deuterated analogs) to normalize instrumental drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.